![molecular formula C17H14N2O3S B2469061 (3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-基)(1,3-苯并二氧杂环-5-基)甲酮 CAS No. 327067-10-7](/img/structure/B2469061.png)

(3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-基)(1,3-苯并二氧杂环-5-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

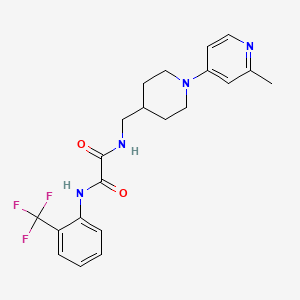

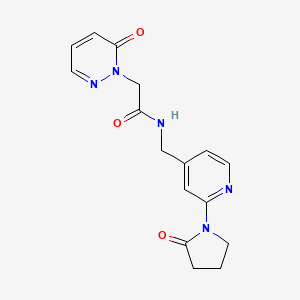

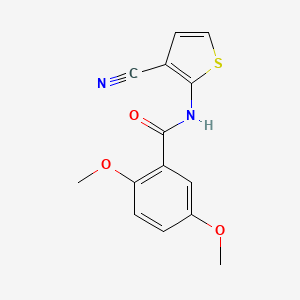

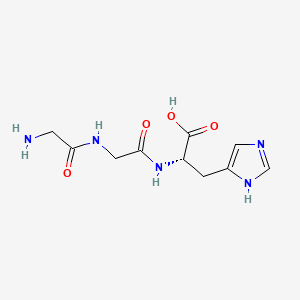

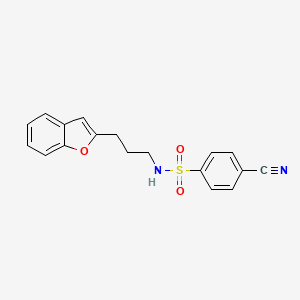

“(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone” is a polyfunctional compound with both nucleophilic and electrophilic properties . The typical nucleophilic position is the NH2 group, while the electrophilic position is the ester carbonyl. Additionally, two centers are present in 1,2-positions .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in a high boiling point solvent such as pyridine or in the presence of a relatively strong base such as potassium carbonate, potassium hydroxide, or sodium alkoxide . This results in the formation of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate .Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of thiophen and pyridine ring systems . The o-aminoester moiety of the molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by its polyfunctional nature, possessing both nucleophilic and electrophilic properties . These different chemical properties have been used to design different heterocyclic moieties such as azoles, azines, and azepine derivatives .科学研究应用

合成与表征

涉及(3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-基)(1,3-苯并二氧杂环-5-基)甲酮的科学研究主要集中于其在不同化学背景下的合成和表征。例如,研究详细阐述了通过通用且易于获得的途径合成包含噻吩并[2,3-b]噻吩部分的噻吩并[2,3-b]吡啶衍生物,突出了该化合物在促进新型化学结构创建中的作用 (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010)。此外,对吡啶衍生物的研究证明了该化合物在生成抗菌和抗分枝杆菌剂中的效用,强调了其在药物化学应用中的重要性 (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011)。

光物理性质

类似于(3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-基)(1,3-苯并二氧杂环-5-基)甲酮的衍生物的光物理性质已被广泛研究。对 3-氨基取代的噻吩并[2,3-b]吡啶/喹啉-2-基)(苯基)甲酮的研究揭示了电子吸收、激发和荧光性质的见解,为材料科学和工程应用提供了有价值的信息 (I. A. Z. Al-Ansari, 2016)。

抗癌活性

一个重要的兴趣领域是探索(3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-基)(1,3-苯并二氧杂环-5-基)甲酮衍生物的潜在抗癌活性。研究表明,某些衍生物对致瘤细胞系表现出选择性细胞毒性,表明该化合物在开发新的抗癌剂中的效用。这一研究方向强调了该化合物在药物研究中的多功能性和潜力 (I. Hayakawa, Rieko Shioya, T. Agatsuma, H. Furukawa, & Y. Sugano, 2004)。

非线性光学性质

此外,包括(3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-基)(1,3-苯并二氧杂环-5-基)甲酮衍生物在内的噻吩基取代吡啶盐的合成和表征已因其非线性光学性质而受到研究。此类研究为光学材料科学的进步做出了贡献,进一步突出了该化合物在技术应用中的相关性 (梁力、崔惠娟、杨周、陶晓、林新松、叶宁、杨怀,2012)。

未来方向

The compound has been used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmaceutical interest . It has been used to synthesize several azodyes and several biologically active compounds . This suggests potential future directions in the development of new pharmaceuticals and dyes.

属性

IUPAC Name |

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-8-5-9(2)19-17-13(8)14(18)16(23-17)15(20)10-3-4-11-12(6-10)22-7-21-11/h3-6H,7,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNZDSJQXFQSTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468980.png)

![2-benzyl-5-{[1-(morpholin-4-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2468989.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468991.png)

![3-(3-methoxyphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468993.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2468994.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2468997.png)

![3-((4-Bromophenyl)sulfonyl)-5-(indolin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2469000.png)